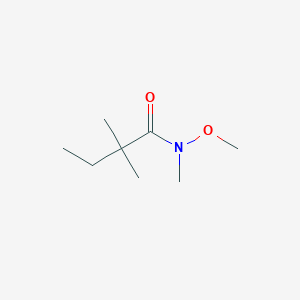
2-(1H-pyrazol-3-yl)acetamide
Übersicht
Beschreibung
“2-(1H-pyrazol-3-yl)acetamide” is an organic compound that serves as a building block in chemical synthesis studies . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “2-(1H-pyrazol-3-yl)acetamide” and its derivatives often involves Ullmann-type reactions, which are copper-catalyzed reactions with various precursors . These reactions offer new disconnection approaches to compounds of interest, allowing the creation of original analogues of bioactive compounds from common building blocks .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-3-yl)acetamide” was identified based on spectral data 1H NMR and 13C NMR . The pyrazole nucleus is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-pyrazol-3-yl)acetamide” are typically copper-catalyzed and involve various precursors, acyl-heteroarylamines, or pyrazoles . These reactions allow for C to N bioisosteric replacements, which can sometimes be synthetically challenging .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
The pyrazolyl-acetamide derivatives have demonstrated anti-inflammatory activity . These compounds could potentially be explored as therapeutic agents for managing inflammatory conditions.
Antimicrobial and Anticancer Potential
Researchers have investigated the pharmacological applications of pyrazolyl-acetamides, including their antimicrobial and anticancer properties . These compounds may serve as promising leads for developing novel antimicrobial agents or anticancer drugs.
Anti-Amoebic Activity
Pyrazolyl-acetamides have also been evaluated as anti-amoebic agents . Their activity against amoebic infections makes them relevant in the context of parasitic diseases.
Antioxidant Activity
Certain pyrazolyl-acetamides exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage . These compounds could contribute to health-promoting strategies.
G Protein Inwardly Rectifying Potassium (GIRK) Channel Activation
A specific derivative, N-(1-(1,1-dioxotetrahydrothieno[3,4-d]pyrimidin-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide , has been characterized as a GIRK channel activator . GIRK channels play essential roles in neuronal signaling and cardiac function.
Androgen Receptor (AR) Antagonism for Prostate Cancer Treatment
The discovery of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as effective, selective, and orally bioavailable AR antagonists holds promise for treating prostate cancer (PCa) . These compounds could be valuable additions to androgen deprivation therapy (ADT) regimens for PCa patients.
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such as cyclin-a2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their modulation can have significant effects on cellular function.
Mode of Action
This interaction could lead to changes in the function of the target proteins, potentially altering cellular processes .
Biochemical Pathways
Disruption of these pathways could lead to downstream effects such as altered cell proliferation or apoptosis .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Based on its potential targets, it could influence cell cycle regulation, potentially leading to effects such as altered cell proliferation or induction of apoptosis .
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOKJCUJXCWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-3-yl)acetamide | |
CAS RN |
626605-59-2 | |
| Record name | 2-(1H-pyrazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)






![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
